molecular formula C18H18N2O3 B14943806 N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B14943806
M. Wt: 310.3 g/mol
InChI Key: XLGZGTLRPCCBTR-UHFFFAOYSA-N
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Description

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxolane ring, a phenylcarbamoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 2-phenylcarbamoylbenzoic acid with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[2-(phenylcarbamoyl)phenyl]oxolane-2-thioamide: Contains a thioamide group, which may confer different chemical and biological properties.

    N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C18H18N2O3/c21-17(19-13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-23-16/h1-5,7-10,16H,6,11-12H2,(H,19,21)(H,20,22)

InChI Key

XLGZGTLRPCCBTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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